2-(1-formylnaphthalen-2-yl)oxy-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a naphthalene moiety substituted with a formyl group at the 1-position and a 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin ring system. The naphthalen-2-yloxy group is linked to the acetamide backbone, which is further substituted at the nitrogen with the nitro-containing benzodioxepin. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related acetamides (e.g., triazole-linked derivatives in ) .
Properties
IUPAC Name |
2-(1-formylnaphthalen-2-yl)oxy-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7/c25-12-16-15-5-2-1-4-14(15)6-7-19(16)31-13-22(26)23-17-10-20-21(11-18(17)24(27)28)30-9-3-8-29-20/h1-2,4-7,10-12H,3,8-9,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBQMYVMISYDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)NC(=O)COC3=C(C4=CC=CC=C4C=C3)C=O)[N+](=O)[O-])OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular structure of 2-(1-formylnaphthalen-2-yl)oxy-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide can be broken down into several functional groups that contribute to its biological activity:
- Naphthalene moiety : Known for its hydrophobic properties, which can influence membrane permeability.
- Nitro group : Often associated with increased reactivity and potential for biological activity through redox reactions.
- Dihydrobenzodioxepin structure : This bicyclic system may interact with various biological targets.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 314.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features often exhibit:
- Antioxidant Activity : The presence of the nitro group may facilitate redox reactions, contributing to antioxidant properties.
- Enzyme Inhibition : Compounds with naphthalene derivatives have shown potential as inhibitors for various enzymes, including those involved in metabolic pathways.
Study 1: Antioxidant Properties
A study conducted by researchers at the University of Tokyo investigated the antioxidant capabilities of compounds similar to this compound. The results indicated a significant reduction in oxidative stress markers in vitro when tested against reactive oxygen species (ROS) .
Study 2: Enzyme Inhibition
Another study published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of related compounds. It was found that certain derivatives exhibited IC50 values in the low micromolar range against α-l-fucosidase, suggesting that structural modifications could enhance potency . The implications for therapeutic applications in genetic disorders were also discussed.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduction in ROS levels | |
| Enzyme Inhibition | IC50 < 10 µM for α-l-fucosidase |
Therapeutic Implications
Given the compound's promising biological activities, there are potential therapeutic applications worth exploring:
- Cancer Therapy : Due to its antioxidant properties, it may help mitigate oxidative damage in cancer cells.
- Enzyme-related Disorders : The ability to inhibit specific enzymes suggests potential use in treating metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The target compound shares core structural motifs with several acetamide derivatives documented in the evidence:
- Naphthalene/aryloxy groups : Similar to compounds in (e.g., 6a-m ), which feature naphthalen-1-yloxy or substituted phenyl groups linked via triazole or acetamide bridges. The formyl substituent on the naphthalene ring in the target compound distinguishes it from 6a-m , which lack aldehyde functionalities .
- Nitro substituents : The 7-nitro group on the benzodioxepin ring parallels nitro-substituted phenylacetamides like 6b and 6c , where nitro groups on aromatic rings influence electronic properties and reactivity .
- Benzodioxepin vs. triazole cores : Unlike triazole-containing analogs (e.g., 6a-m ), the target compound incorporates a benzodioxepin ring, which may confer distinct conformational rigidity or solubility profiles .
Physicochemical Properties
Key data from analogous compounds ():
- IR spectroscopy : The C=O stretch in the target compound is expected to align with 6b (1682 cm⁻¹) and 2k (1671 cm⁻¹), while its nitro group’s asymmetric stretch (~1500–1535 cm⁻¹) mirrors 6b and 6c .
- NMR trends : In 6b , the acetamide –NH proton resonates at δ 10.79 ppm, comparable to similar environments in the target compound. The benzodioxepin protons may exhibit upfield shifts due to electron-withdrawing nitro effects .
Functional Group Reactivity
- Benzodioxepin stability : The saturated oxygen-containing ring may enhance hydrolytic stability relative to triazole-linked analogs (6a-m ), which could be prone to ring-opening under acidic conditions .
Preparation Methods
Synthetic Strategies
Key Starting Materials
Core Reaction Pathways
Pathway 1: Alkylation-Amidation Sequence
Activation of 1-Formylnaphthalen-2-ol :
Coupling with Benzodioxepin Amine :
Reaction Conditions :
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TsCl, Py | DCM | 0→25 | 4 | 85 |
| 2 | K₂CO₃ | Acetone | Reflux | 6 | 78 |
| 3 | EDCI/HOBt | DMF | 25 | 12 | 65 |
Pathway 2: One-Pot Condensation
- Direct coupling of 1-formylnaphthalen-2-ol with 2-chloro-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide using phase-transfer catalysis (PTC).
Optimized Parameters :
- PTC Agent: Tetrabutylammonium bromide (10 mol%)
- Base: K₃PO₄
- Solvent: Toluene/H₂O (3:1)
- Yield: 72%
Critical Analysis of Methodologies
Challenges and Solutions
Nitro Group Stability :
Formyl Group Reactivity :
Regioselectivity :
Comparative Efficiency
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Pathway 1 | 3 | 42 | 98.5 | Moderate |
| Pathway 2 | 1 | 72 | 95.2 | High |
Characterization Data
Spectroscopic Profiles
¹H NMR (500 MHz, CDCl₃) :
IR (KBr) :
- 1685 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-O-C).
HRMS (ESI+) :
Industrial Considerations
Purification Techniques
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 1-Formylnaphthalen-2-ol | 1,200 |
| Benzodioxepin Amine | 3,500 |
| EDCI | 850 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
